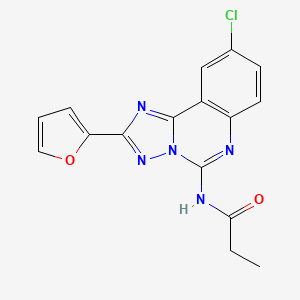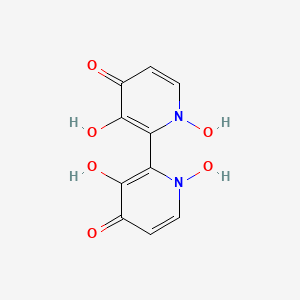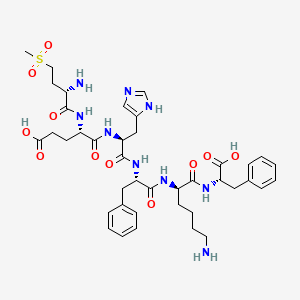
MRS1186
Overview
Description
MRS1186 is a potent and selective antagonist of the human Adenosine A3 receptor. This compound has a Ki value of 7.66 nM, indicating its high affinity for the receptor . Adenosine receptors are involved in various physiological processes, including cardiovascular function, immune response, and neurotransmission. This compound is primarily used in scientific research to study the role of the Adenosine A3 receptor in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1186 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the heterocyclic core, which is a common feature in many bioactive molecules.
Functional group modifications: Introduction of specific functional groups that enhance the compound’s affinity and selectivity for the Adenosine A3 receptor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
MRS1186 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially modifying its pharmacological properties.
Substitution: Replacement of one functional group with another, which can be used to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various analogs with modified functional groups.
Scientific Research Applications
MRS1186 is widely used in scientific research due to its specificity for the Adenosine A3 receptor. Some key applications include:
Chemistry: Studying the structure-activity relationships of Adenosine receptor antagonists.
Biology: Investigating the role of Adenosine A3 receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications in conditions such as inflammation, cancer, and cardiovascular diseases.
Industry: Developing new pharmacological tools and potential drug candidates targeting the Adenosine A3 receptor.
Mechanism of Action
MRS1186 exerts its effects by binding to the Adenosine A3 receptor, thereby blocking the action of endogenous adenosine. This inhibition can modulate various physiological processes, such as reducing inflammation or altering immune responses. The molecular targets and pathways involved include:
Adenosine A3 receptor: The primary target, which is a G protein-coupled receptor involved in numerous cellular functions.
Downstream signaling pathways: Including cyclic AMP (cAMP) pathways, which are affected by the inhibition of the Adenosine A3 receptor.
Comparison with Similar Compounds
MRS1186 is unique due to its high selectivity and potency for the Adenosine A3 receptor. Similar compounds include:
MRS1191: Another Adenosine A3 receptor antagonist with different pharmacokinetic properties.
MRS1220: Known for its use in studying the physiological roles of Adenosine A3 receptors.
PSB-11: A selective Adenosine A3 receptor antagonist with distinct chemical structure and activity profile.
These compounds share the common feature of targeting the Adenosine A3 receptor but differ in their chemical structures, selectivity, and pharmacological effects.
Properties
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIDRYLSXDAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)




![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

